![molecular formula C23H20N4O3 B2634699 (3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate CAS No. 1025628-94-7](/img/structure/B2634699.png)
(3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate
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Overview
Description
(3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrimidine ring, which is a common structure in many bioactive molecules. Pyrimidine derivatives have been reported to exhibit various pharmacological activities .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrimidine derivatives are known to be involved in a wide range of biological processes .
Biochemical Analysis
Biochemical Properties
The compound (3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate plays a role in various biochemical reactions . It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
In terms of cellular effects, this compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters or binding proteins. It can also affect its localization or accumulation .
Subcellular Localization
Potential targeting signals or post-translational modifications that direct it to specific compartments or organelles are also being studied .
The information provided here is based on the current understanding and available literature .
Biological Activity
The compound (3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate is a synthetic derivative with potential biological activity. Its structure suggests that it may interact with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N4O3, with a molecular weight of approximately 378.43 g/mol. The structure includes a phenoxy group and a pyrimidine moiety, which are known to influence biological activity through various mechanisms.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, a study synthesized new amides and evaluated their efficacy in seizure models. The most active compounds showed protective effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating potential for treating epilepsy .
Antinociceptive Effects
The compound's structural analogs have demonstrated significant analgesic activity in pain models. In particular, the formalin test revealed that certain derivatives could alleviate tonic pain without impairing motor coordination . This suggests that (3-phenoxyphenyl)methyl derivatives may be explored for pain management therapies.
The biological activity of this compound may be attributed to its interaction with voltage-gated sodium and calcium channels, which are critical in neuronal excitability and neurotransmitter release. This mechanism is shared among several anticonvulsants and analgesics .
Case Studies and Research Findings
Scientific Research Applications
Insecticides and Pesticides
One of the primary applications of this compound is as an insecticide . It is structurally related to known pyrethroid insecticides, which are widely used for pest control due to their effectiveness and relatively low toxicity to humans and animals. The compound functions by disrupting the nervous system of insects, leading to paralysis and death.
Efficacy Studies
A notable study evaluated the efficacy of this compound against various agricultural pests. The results indicated that it provided significant control over common pests such as aphids and whiteflies:
Formulation Development
The compound has been incorporated into various formulations to enhance its stability and effectiveness. For instance, microencapsulation techniques have been employed to protect the active ingredient from degradation due to environmental factors.
Anticancer Research
Recent studies have explored the potential of this compound in anticancer therapies . Its structural similarity to other biologically active compounds suggests it might interact with specific cellular pathways involved in cancer progression.
Case Study: In Vitro Testing
In vitro tests demonstrated that the compound inhibited the growth of several cancer cell lines:
These findings indicate that further research could lead to the development of new anticancer agents based on this compound.
Polymer Synthesis
The compound has also been investigated for its role in polymer chemistry . Its reactive cyano group allows for incorporation into polymer matrices, potentially enhancing mechanical properties and thermal stability.
Polymer Properties Table
Coatings and Adhesives
Due to its chemical properties, this compound is being explored as a component in coatings and adhesives that require high durability and resistance to environmental degradation.
Properties
IUPAC Name |
(3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-16-11-17(2)27-23(26-16)25-14-19(13-24)22(28)29-15-18-7-6-10-21(12-18)30-20-8-4-3-5-9-20/h3-12,14H,15H2,1-2H3,(H,25,26,27)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLJXOPFBFAIBG-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC=C(C#N)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/C=C(\C#N)/C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.